2-Heteroarylcarboxamide
2-Heteroaryl Carboxamides are a class of organic compounds characterized by the presence of a heteroaromatic ring attached to an amide group through a carboxylic acid moiety. These compounds exhibit diverse chemical and biological properties, making them valuable in various applications.
Structurally, 2-heteroaryl carboxamides consist of a heteroaromatic ring (e.g., pyridyl, thiazolyl, or imidazolyl) linked to an amide group via a carbonyl group. The versatility in the choice of the heteroaromatic ring allows for the modification of electronic and steric properties, influencing their biological activity.
In medicinal chemistry, 2-heteroaryl carboxamides have been explored as potential drug candidates due to their ability to interact with various targets such as enzymes, receptors, and ion channels. They often exhibit selective binding affinities and modulatory activities, making them promising for treating a range of diseases including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases.
Moreover, these compounds are also utilized in the development of new materials, particularly in areas requiring specific functional groups or electronic properties. Their synthesis is well-established through various methodologies such as coupling reactions, amidation, and derivatization techniques, enabling their tailored modification for diverse applications.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
Hippospongin E; ω-N-Ac | 184301-95-9 | C26H32N2O5 |
![]() |
Palauamine; 4-Bromo | 206069-58-1 | C17H21BrClN9O2 |
![]() |
Sceptrin | 79638-16-7 | C22H24Br2N10O2 |
![]() |
2-(4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamido)ethanesulfonic acid | 1219817-23-8 | C8H10N2O4SBr2 |
![]() |
taurodispacamide A | 323177-96-4 | C13H16Br2N6O4S |
![]() |
mukanadin E | 1130136-27-4 | C12H19Br2N5O |
![]() |
agelastatin F | 1218906-92-3 | C11H10Br2N4O3 |
![]() |
1H-Pyrrole-2-carboxamide,N-[(2E)-3-(2-amino-1H-imidazol-4-yl)-2-propenyl]-4,5-dibromo- | 34649-22-4 | C11H11N5OBr2 |
![]() |
4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid amide | 1155128-15-6 | C6H7BrN2O |
![]() |
Ageliferin | 117417-64-8 | C22H24N10O2Br2.2[C2HO2F3] |
Verwandte Literatur
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Empfohlene Lieferanten
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte